1-(tetrahydro-2H-pyran-4-yl)-3-(2-(thiophen-3-yl)ethyl)urea
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Overview
Description
1-(tetrahydro-2H-pyran-4-yl)-3-(2-(thiophen-3-yl)ethyl)urea is a synthetic organic compound that features a tetrahydropyran ring and a thiophene moiety linked through an ethyl urea bridge
Preparation Methods
The synthesis of 1-(tetrahydro-2H-pyran-4-yl)-3-(2-(thiophen-3-yl)ethyl)urea typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the acid-catalyzed cyclization of a suitable diol.
Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Urea Formation: The final step involves the reaction of the intermediate compounds with an isocyanate to form the urea linkage.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors for better control over reaction conditions.
Chemical Reactions Analysis
1-(tetrahydro-2H-pyran-4-yl)-3-(2-(thiophen-3-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The urea linkage can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
1-(tetrahydro-2H-pyran-4-yl)-3-(2-(thiophen-3-yl)ethyl)urea has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features, which may interact with biological targets.
Material Science: The compound’s properties can be utilized in the development of novel materials with specific electronic or optical characteristics.
Biological Studies: It can be used as a probe to study various biochemical pathways and interactions.
Mechanism of Action
The mechanism by which 1-(tetrahydro-2H-pyran-4-yl)-3-(2-(thiophen-3-yl)ethyl)urea exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system under study.
Comparison with Similar Compounds
Similar compounds to 1-(tetrahydro-2H-pyran-4-yl)-3-(2-(thiophen-3-yl)ethyl)urea include:
1-(tetrahydro-2H-pyran-4-yl)-3-(2-(furan-3-yl)ethyl)urea: This compound features a furan ring instead of a thiophene ring, which may result in different reactivity and applications.
1-(tetrahydro-2H-pyran-4-yl)-3-(2-(pyridin-3-yl)ethyl)urea: The presence of a pyridine ring can introduce basicity and potential for coordination with metal ions.
The uniqueness of this compound lies in its combination of the tetrahydropyran and thiophene rings, which can impart distinct electronic and steric properties, making it valuable for specific applications.
Properties
IUPAC Name |
1-(oxan-4-yl)-3-(2-thiophen-3-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c15-12(14-11-2-6-16-7-3-11)13-5-1-10-4-8-17-9-10/h4,8-9,11H,1-3,5-7H2,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHQGWDQUDCFEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NCCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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